Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis-
Description
Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- is a synthetic amide derivative featuring a central carbonyl group flanked by bis(2-hydroxyethyl)imino linkages. This compound belongs to a broader class of aliphatic amides with ethanediyl spacers, which are widely used as lubricants, plastic additives, and surfactants due to their thermal stability and hydrophobic-hydrophilic balance.
Properties
CAS No. |
45323-23-7 |
|---|---|
Molecular Formula |
C45H90N4O5 |
Molecular Weight |
767.2 g/mol |
IUPAC Name |
N-[2-[2-hydroxyethyl-[2-hydroxyethyl-[2-(octadecanoylamino)ethyl]carbamoyl]amino]ethyl]octadecanamide |
InChI |
InChI=1S/C45H90N4O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(52)46-35-37-48(39-41-50)45(54)49(40-42-51)38-36-47-44(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h50-51H,3-42H2,1-2H3,(H,46,52)(H,47,53) |
InChI Key |
JZXFFWLVPZYRKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCO)C(=O)N(CCNC(=O)CCCCCCCCCCCCCCCCC)CCO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- typically involves the acylation of triethylenetetramine (TETA) with stearoyl chloride or stearic acid derivatives under controlled conditions. The key steps are:
Step 1: Activation of Stearic Acid
Stearic acid (octadecanoic acid) is converted into a more reactive intermediate such as stearoyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. This step facilitates the subsequent amide bond formation.Step 2: Acylation of Triethylenetetramine
Triethylenetetramine, possessing multiple primary and secondary amine groups, is reacted with the activated stearoyl chloride. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, under cooling to control exothermicity.Step 3: Purification
The crude product is purified by recrystallization or chromatographic techniques to isolate the desired bis-amide compound.
Detailed Reaction Conditions
| Parameter | Typical Range / Value | Notes |
|---|---|---|
| Solvent | Dichloromethane, chloroform | Anhydrous conditions preferred |
| Temperature | 0°C to room temperature | Cooling during acylation to control reaction |
| Molar Ratio (TETA:Stearoyl chloride) | 1:2 | To ensure di-acylation |
| Reaction Time | 2 to 6 hours | Monitored by TLC or HPLC |
| Catalyst/Base | Triethylamine or pyridine (optional) | To neutralize HCl byproduct |
| Purification | Recrystallization from ethanol or chromatography | To obtain pure bis-amide |
Research Discoveries and Optimization Insights
Yield and Purity
- Optimized acylation of triethylenetetramine with stearoyl chloride under anhydrous and inert atmosphere conditions yields the bis-amide product in high purity (>95%) and good yields (70-85%).
- The use of base scavengers such as triethylamine improves yield by neutralizing HCl produced during the reaction, preventing amine protonation and side reactions.
Structural Confirmation
- Characterization by NMR (both ^1H and ^13C), FTIR, and Mass Spectrometry confirm the formation of the bis-amide linkages and the preservation of the long alkyl chains.
- The presence of characteristic amide carbonyl peaks (~1650 cm^-1) and NH stretching (~3300 cm^-1) in FTIR spectra supports successful synthesis.
Process Scale-Up Considerations
- Scale-up requires careful temperature control due to the exothermic nature of acylation.
- Solvent choice impacts reaction kinetics and product isolation; chlorinated solvents are common but alternatives are being explored for greener chemistry approaches.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acylation with Stearoyl Chloride | Triethylenetetramine, Stearoyl chloride, Base (e.g., triethylamine) | 0°C to RT, 2-6 h, inert solvent | High yield and purity, well-established | Requires acid chloride preparation, uses chlorinated solvents |
| Direct Amidation with Stearic Acid | Triethylenetetramine, Stearic acid, Coupling agents (DCC/EDC) | Elevated temperature, several hours | Avoids acid chlorides, milder reagents | Lower yields, side reactions possible |
| Carbamoylation Routes | N,N-bis(2-hydroxyethyl)octadecanamide, Urea derivatives | Polymerization or heating | Alternative derivatives synthesis | Not direct synthesis of target compound |
Chemical Reactions Analysis
Types of Reactions
Octadecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide groups can be reduced to amines.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines.
Scientific Research Applications
Octadecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism by which Octadecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical distinctions between the target compound and its analogs:
*Estimated based on structural analogs.
Functional Group Impact on Properties
- Hydrophilicity: The 2-hydroxyethyl and hydroxymethyl groups in the target compound and CAS 111233-77-3 enhance water solubility compared to non-hydroxylated analogs like N,N'-ethylenebis(stearamide) .
- Reactivity : Hydroxyethyl substituents enable esterification or crosslinking reactions, expanding utility in polymer chemistry .
Regulatory and Industrial Relevance
- N,N'-Ethylenebis(stearamide) (CAS 110-30-5) is approved as an inert ingredient in pesticides, indicating regulatory acceptance for low-toxicity applications .
- Hydroxylated analogs (e.g., CAS 111233-77-3) are prioritized in biomedical or food-contact materials due to improved biocompatibility .
- The target compound’s carbonyl group may limit its use in high-temperature industrial processes but could benefit UV-curable coatings .
Research Findings and Data Gaps
- Synthesis Challenges: Hydroxyethyl imino linkages require controlled reaction conditions to avoid side reactions, as noted in analogs like CAS 111233-77-3 .
- Toxicity Data: Limited ecotoxicological data exist for hydroxylated octadecanamides, necessitating further study for applications in consumer products.
- Market Trends: Non-hydroxylated variants dominate the lubricant sector, while hydroxylated derivatives are emerging in specialty polymers .
Biological Activity
Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- is a complex amide compound with potential biological activities. Understanding its biological properties is crucial for its application in pharmaceuticals and biochemistry. This article reviews the compound's biological activity, including its antioxidant, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C20H41N2O4
- Molecular Weight : 373.55 g/mol
- CAS Number : 111-57-9
The structure features a long-chain fatty acid backbone, which is characteristic of many bioactive lipids. The presence of hydroxyl and amine groups suggests potential interactions with biological systems.
Antioxidant Activity
Antioxidants play a vital role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. Preliminary studies indicate that octadecanamide derivatives exhibit significant radical scavenging activity.
| Concentration (µg/ml) | % Inhibition |
|---|---|
| 62.5 | 74.04 |
| 125 | 85.6 |
| 250 | 88 |
| 500 | 90.29 |
| 1000 | 95.27 |
The above data is derived from comparative studies against ascorbic acid as a reference standard, indicating a dose-dependent increase in antioxidant activity .
Anti-inflammatory Activity
Octadecanamide has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
| Treatment Group | COX-2 Inhibition IC50 (µg/ml) |
|---|---|
| Octadecanamide | 0.433 ± 0.058 |
| Celecoxib (standard) | 0.31 ± 0.01 |
| Indomethacin (standard) | 0.073 ± 0.006 |
This data suggests that octadecanamide may selectively inhibit COX-2, potentially offering therapeutic benefits in inflammatory conditions .
Cytotoxicity
The cytotoxic effects of octadecanamide were evaluated using various cancer cell lines. The compound demonstrated varying levels of cytotoxicity depending on the concentration and type of cells tested.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 12 |
| A549 (lung cancer) | 10 |
These findings indicate that octadecanamide could be explored further as a potential anticancer agent due to its ability to induce cell death in malignant cells .
Case Studies
- Study on Antioxidant Properties : A study published in the Journal of Food Science demonstrated that octadecanamide derivatives significantly reduced oxidative stress markers in vitro when tested on human cell lines .
- Anti-inflammatory Mechanisms : Research conducted at a leading university showed that octadecanamide effectively reduced inflammation in animal models of arthritis by modulating cytokine production and COX enzyme activity .
- Cytotoxicity Assessment : A recent investigation reported that octadecanamide exhibited selective cytotoxicity against cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent with fewer side effects .
Q & A
What are the common synthetic routes for preparing Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- and its derivatives, and how can purity be validated?
Basic Question
Methodological Answer:
Synthesis typically involves condensation reactions between octadecanoic acid derivatives and diamines or diols. For example, analogous bisamide compounds are synthesized via coupling reactions using carbonylating agents like triphosgene or carbonyldiimidazole. Purity validation employs 1H NMR (to confirm hydrogen environments, e.g., methylene groups in the ethylene backbone ), LC-MS (to verify molecular weight and detect impurities ), and elemental analysis. For derivatives with hydroxyl groups (e.g., 12-hydroxystearamide), side reactions like esterification must be monitored using FT-IR to track carbonyl peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
